C4H6AuNaO4S

Description

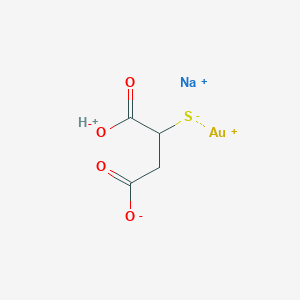

Structure

2D Structure

3D Structure of Parent

Properties

Key on ui mechanism of action |

The precise mechanism of action is unknown. It is known that sodium aurothiomalate inhibits the synthesis of prostaglandins. The predominant action appears to be a suppressive effect on the synovitis of active rheumatoid disease. ...The effects of aurothiomalate, on basal and forskolin-activated adenylyl cyclase activity in human total lymphocyte membranes and in membranes of T and B lymphocyte subsets /was studied/. The gold compounds inhibited adenylyl cyclase activity. This inhibitory effect required the presence of both the sulfhydryl ligands and aurous cation. Regulation of lymphocyte adenylyl cyclase by gold compounds represents a potential mode of action of these drugs in rheumatic disease. Transcription factor NF-kappaB controls the expression of a number of genes including those for cell adhesion molecules such as E-selectin, ICAM- 1 and VCAM- 1. These cell adhesion molecules are known to play important roles in a critical step of tumor metastasis; the arrest of tumor cells on the venous or capillary bed of the target organ. NF-kappaB is activated by extracellular signals such as those elicited by the proinflammatory cytokines, TNF and IL-1. ...The adhesion of tumor cells to IL-1 beta-treated HUVEC /human umbilical vein endothelial cells/ was inhibited by gold compounds such as aurothiomalate. Gold dermatosis is mediated, at least in part, by allergic mechanisms |

|---|---|

CAS No. |

12244-57-4 |

Molecular Formula |

C4H6AuNaO4S |

Molecular Weight |

370.11 g/mol |

IUPAC Name |

disodium;gold(1+);2-sulfidobutanedioate |

InChI |

InChI=1S/C4H6O4S.Au.Na/c5-3(6)1-2(9)4(7)8;;/h2,9H,1H2,(H,5,6)(H,7,8);; |

InChI Key |

AATVVBHCZDQBFG-UHFFFAOYSA-N |

Canonical SMILES |

C(C(C(=O)O)S)C(=O)O.[Na].[Au] |

Color/Form |

White to yellowish-white powder; mixture of mono- and disodium salts |

Other CAS No. |

12244-57-4 |

Pictograms |

Irritant |

Related CAS |

74916-57-7 |

shelf_life |

Following the date of manufacture, ... gold sodium thiomalate injection /has an expiration date/ of 5 years. |

solubility |

Very soluble in water; practically insoluble in alcohol, ether |

Synonyms |

Aurolate Aurothiomalate Aurothiomalate, Sodium Gold Disodium Thiomalate, Monohydrate Gold Sodium Thiomalate Gold Thiomalate Gold Thiomalate, Sodium Gold Thiomalic Acid Mercaptobutanedioic Acid Monogold(1+) Sodium Salt Miocrin Miocrisin Monogold (1+) Disodium Thiomalate Myochrysine Myocrisin Myocrysine Sodium Aurothiomalate Sodium Gold Thiomalate Sodium Thiomalate, Gold Sodium Thiomalatoaurate Tauredon Thiomalate, Gold Thiomalatoaurate, Sodium |

Origin of Product |

United States |

Synthesis and Manufacturing Methodologies

Chemical Synthesis Pathways of Sodium Aurothiomalate (B1210753)

The synthesis of sodium aurothiomalate primarily involves the reaction of thiomalic acid with a gold(I) source, followed by precipitation to isolate the desired salt forms.

Reaction of Thiomalic Acid with Gold(I) Iodide

The core of sodium aurothiomalate synthesis lies in the reaction between thiomalic acid and gold(I) iodide. chemicalbook.comgoogle.com In this process, a solution of thiomalic acid is first neutralized with sodium hydroxide (B78521). google.com This is then mixed with an aqueous suspension of freshly prepared gold(I) iodide. google.com The gold(I) iodide dissolves as it reacts with the sodium thiomalate, leading to the formation of sodium aurothiomalate and sodium iodide. google.com The reaction is typically conducted in the cold to ensure stability. google.com

This reaction is a specific example of the broader reactivity of gold(I) halides with sodium thiomalate to produce gold(I) thiomalate. chemicalbook.com The underlying chemistry involves the displacement of the iodide from the gold(I) iodide by the thiomalic acid, forming a stable gold-sulfur bond.

Precipitation Techniques for Mono- and Disodium (B8443419) Salts

Following the primary reaction, the resulting sodium aurothiomalate, which exists as a mixture of mono- and disodium salts, is isolated through precipitation. chemicalbook.comprocurementresource.com Ethanol is commonly added to the aqueous reaction mixture. chemicalbook.comgoogle.com This addition decreases the solubility of the sodium aurothiomalate salts, causing them to precipitate out of the solution, while the more soluble sodium iodide remains dissolved. google.com

The initial precipitate can be an oily liquid, which can be further purified by redissolving it in water and reprecipitating with alcohol. google.com For a final, solid product, the precipitate is dissolved in a minimal amount of water, an equal volume of glycerine is added, and the mixture is then added to an excess of methyl alcohol to induce precipitation of a solid. google.com This solid is then washed with methyl alcohol and dried. google.com The final product is a white to yellowish-white powder. chemicalbook.comgoogle.com

Production Methodologies for Gold(I) Thiomalate

The industrial production of gold(I) thiomalate, the core component of sodium aurothiomalate, relies on the reaction of sodium thiomalate with a gold(I) halide. chemicalbook.com This method is a well-established process for preparing this class of gold compounds. chemicalbook.com Careful control of reaction conditions is crucial to ensure the purity and efficacy of the final product.

Stability Considerations in Research Settings

Sodium aurothiomalate exhibits a notable degree of stability under specific conditions. In its solid, powdered form, it is considered indefinitely stable. google.com However, it is affected by light, and solutions of sodium aurothiomalate should be protected from light to prevent discoloration. chemicalbook.comhres.ca A darkened solution (more than pale yellow) should not be used. hres.ca

Aqueous solutions of sodium aurothiomalate demonstrate remarkable stability, to the extent that they can be sterilized by Tyndallization without undergoing decomposition. google.com This allows for the preparation of sterile aqueous solutions for research and other applications. google.com Following the date of manufacture, sodium aurothiomalate injection has an expiration date of 5 years. nih.gov

Research has also explored the antioxidant properties of aurothiomalate, investigating its ability to protect other molecules from radical degradation. nih.gov

Molecular and Cellular Mechanisms of Biological Activity

Investigations into Precise Molecular Pathways

Investigations into the precise molecular pathways affected by sodium aurothiomalate (B1210753) have revealed its ability to interact with and modulate critical components of inflammatory and signaling cascades. Its activity is not limited to a single mechanism but involves the inhibition and modulation of various enzymes, signaling proteins, and cellular processes.

A significant aspect of sodium aurothiomalate's anti-inflammatory action is its ability to inhibit the synthesis of prostaglandins (B1171923), which are key mediators of inflammation. wikipedia.org This modulation occurs through the inhibition of crucial enzymes within the prostaglandin (B15479496) synthesis pathway. Research has shown that sodium aurothiomalate can suppress the expression of cyclooxygenase-2 (COX-2), an enzyme induced by pro-inflammatory signals like TNFα. medchemexpress.com Furthermore, it has been identified as an inhibitor of microsomal prostaglandin E synthase-1. wikipedia.org By targeting these enzymes, sodium aurothiomalate effectively reduces the production of pro-inflammatory prostaglandins.

Table 1: Enzymes in the Prostaglandin Pathway Inhibited by Sodium Aurothiomalate

| Enzyme | Role in Pathway | Reference |

| Cyclooxygenase-2 (COX-2) | Converts arachidonic acid to prostaglandin H2. | medchemexpress.com |

| Microsomal Prostaglandin E Synthase-1 | Converts prostaglandin H2 to prostaglandin E2. | wikipedia.org |

Sodium aurothiomalate has been identified as a potent and selective inhibitor of the oncogenic atypical protein kinase C iota (PKCι). medchemexpress.comcancer.gov The mechanism of inhibition is highly specific, involving the formation of a direct adduct with the enzyme. cancer.gov Research demonstrates that sodium aurothiomalate targets a unique cysteine residue (Cys-69) located within the PB1 domain of PKCι. nih.gov It forms a cysteinyl-aurothiomalate adduct at this site. cancer.gov This modification physically obstructs the binding of the essential adaptor protein, Partitioning defective protein 6 (Par6), to PKCι. cancer.govnih.gov The disruption of the PKCι-Par6 interaction is critical, as it blocks the downstream signaling pathways that contribute to cell proliferation and tumorigenesis. medchemexpress.comcancer.gov This inhibitory action is highly selective for the interaction between PKCι and its adaptors Par6 and p62, with no significant effect on other PB1-PB1 domain interactions. nih.gov

Table 2: Molecular Mechanism of PKCι Inhibition by Sodium Aurothiomalate

| Target Molecule | Binding Site | Mechanism | Consequence of Inhibition | Reference |

| Protein Kinase C Iota (PKCι) | Cysteine-69 in the PB1 domain | Formation of a cysteinyl-aurothiomalate adduct | Prevents binding of Par6 adaptor protein, inhibiting downstream oncogenic signaling | cancer.govnih.gov |

Studies have demonstrated that sodium aurothiomalate can directly influence cellular signaling by modulating the activity of adenylyl cyclase in the membranes of human lymphocytes. Research on total lymphocyte membranes, as well as on separated T and B lymphocyte subsets, revealed that gold compounds inhibit adenylyl cyclase activity. This inhibitory effect was observed on both the basal and the forskolin-activated states of the enzyme. The presence of both the aurous (gold) cation and the sulfhydryl ligand was found to be necessary for this inhibitory action, highlighting the importance of the complete chemical structure of sodium aurothiomalate.

Sodium aurothiomalate is known to inhibit a range of enzymes, particularly lysosomal enzymes that are involved in inflammatory processes. wikipedia.org This enzymatic inhibition is a key component of its mechanism of action.

The inhibition of acid phosphatase by sodium aurothiomalate has been documented in several studies. wikipedia.org In vitro experiments have shown that at relatively high concentrations, sodium aurothiomalate exerts a moderate inhibitory effect on acid phosphatase. nih.govnih.gov Studies on isolated rat kidney lysosomes confirmed that the compound can inhibit the enzyme's activity. nih.gov Interestingly, research involving in vivo administration in rats presented a more complex picture: a single injection initially inhibited acid phosphatase activity in alveolar macrophages, but subsequent weekly administrations led to an elevation in the enzyme's activity over time. nih.gov

Table 3: Summary of Research Findings on Sodium Aurothiomalate and Acid Phosphatase

| Study Type | Model System | Key Observation | Reference |

| In vitro | Isolated Rat Kidney Lysosomes | Moderate inhibitory effect at high concentrations. | nih.govnih.gov |

| In vivo | Rat Alveolar Macrophages (Single Injection) | Inhibition of enzyme activity observed 1 day post-injection. | nih.gov |

| In vivo | Rat Alveolar Macrophages (Weekly Injections) | Elevated enzyme activity from 4 to 12 days and throughout an 8-week period. | nih.gov |

Similar to acid phosphatase, beta-glucuronidase is another lysosomal enzyme whose activity is modulated by sodium aurothiomalate. wikipedia.org In vitro studies have confirmed its inhibitory effect, although it has been noted to be less potent in inhibiting beta-glucuronidase compared to its effect on other enzymes like testicular hyaluronidase (B3051955). bioscientifica.com The in vivo effects in rat models mirror those seen with acid phosphatase, where an initial inhibition of beta-glucuronidase in alveolar macrophages after a single injection was followed by a sustained elevation in activity with repeated weekly doses. nih.gov

Table 4: Summary of Research Findings on Sodium Aurothiomalate and Beta-Glucuronidase

| Study Type | Model System | Key Observation | Reference |

| In vitro | General | Confirmed inhibitory action. | bioscientifica.com |

| In vivo | Rat Alveolar Macrophages (Single Injection) | Inhibition of enzyme activity observed 1 day post-injection. | nih.gov |

| In vivo | Rat Alveolar Macrophages (Weekly Injections) | Elevated enzyme activity from 4 to 12 days and throughout an 8-week period. | nih.gov |

Inhibition of Specific Enzyme Activities

Elastase

Sodium aurothiomalate has been shown to inhibit human granulocyte elastase. nih.gov Research indicates that gold thiomalate acts as a hyperbolic non-competitive inhibitor of human leukocyte elastase. nih.gov Although it is the most efficient among the tested metal compounds, with a reported inhibitory constant (Ki) of 33 µM, the nature of this inhibition limits its maximum effect to approximately 40%. nih.gov The inhibitory efficiency of related metal thiomalates follows the order of Copper < Silver < Gold. nih.gov It is suggested that for a metal compound to act as an inhibitor, it must be capable of readily transferring the metal to the enzyme. nih.gov

Cathepsin G

Similar to its effect on elastase, sodium aurothiomalate also inhibits cathepsin G, a proteinase found in human leukocytes. nih.gov The inhibition mechanism is also of the hyperbolic non-competitive type. nih.gov Gold thiomalate demonstrates a Ki of 25 µM for cathepsin G, but again, the maximum inhibitory action is limited to about 40%. nih.gov

Thrombin

Sodium aurothiomalate has been demonstrated to inhibit the serine esterase thrombin. nih.govnih.gov This inhibitory action is observed in its interaction with washed human platelets, human platelet-rich plasma, and human platelet-poor plasma. nih.gov The proposed mechanism for this inhibition involves the interaction of the gold thiol complex with the cysteine-cysteine disulfide bridges within the thrombin molecule. nih.gov

Microsomal Prostaglandin E Synthase-1

Sodium aurothiomalate has been found to inhibit the expression of microsomal prostaglandin E synthase-1 (mPGES-1). ncats.iocore.ac.uk mPGES-1 is a key enzyme in the production of prostaglandin E2 (PGE2), a significant mediator of inflammation. ncats.iojst.go.jp The inhibitory effect of aurothiomalate on mPGES-1 mRNA expression is dose-dependent, leading to a reduction in mPGES-1 protein levels and subsequent PGE2 production. ncats.io This action presents a novel anti-inflammatory mechanism for sodium aurothiomalate. core.ac.uk

Cellular Interactions and Responses

Beyond direct enzyme inhibition, sodium aurothiomalate exerts its effects by modulating the functions of various immune cells.

Modulation of Phagocytic Cell Functions

Sodium aurothiomalate modulates the function of phagocytic cells. wikipedia.org Studies have investigated its effect on the generation of superoxide (B77818) radicals by polymorphonuclear leukocytes. While it produced a mild and non-significant inhibition of superoxide radical generation in tripeptide-activated polymorphonuclear leukocytes, it modestly inhibited superoxide anion (O2-) generation by these cells at higher concentrations. nih.govnih.gov However, it did not significantly inhibit O2- generation by adherent mononuclear phagocytic cells. nih.gov Research has also shown that sodium aurothiomalate can suppress the functional activities of circulating neutrophils, leading to a reduction in the number of exudate leukocytes at inflammatory sites. researchgate.net

Inhibition of Macrophage Activation

A key aspect of sodium aurothiomalate's mechanism of action is the inhibition of macrophage activation. nih.govtaylorandfrancis.com Gold compounds, including sodium aurothiomalate, have demonstrated a marked inhibitory effect on monocyte-macrophage function. nih.gov Specifically, sodium aurothiomalate has been shown to markedly inhibit casein-induced macrophage activation. nih.gov Furthermore, it has been observed to decrease the cytotoxic activity of macrophages. semanticscholar.org This inhibition of macrophage activation is considered a proposed mechanism for its therapeutic effects. taylorandfrancis.com

Interactive Data Tables

Table 1: Inhibition of Enzymes by Sodium Aurothiomalate

| Enzyme | Inhibition Type | Inhibitory Constant (Ki) | Maximum Inhibition | Source |

| Elastase | Hyperbolic Non-competitive | 33 µM | ~40% | nih.gov |

| Cathepsin G | Hyperbolic Non-competitive | 25 µM | ~40% | nih.gov |

| Thrombin | Inhibitory | Not specified | Not specified | nih.gov |

| mPGES-1 | Inhibition of expression | Dose-dependent | Not specified | ncats.io |

Table 2: Effects of Sodium Aurothiomalate on Phagocytic Cells

| Cell Type | Effect | Observation | Source |

| Polymorphonuclear Leukocytes | Inhibition of Superoxide Generation | Mild and non-significant at lower concentrations, modest at higher concentrations. | nih.govnih.gov |

| Adherent Mononuclear Phagocytic Cells | Inhibition of Superoxide Generation | Not significant. | nih.gov |

| Neutrophils | Suppression of Functional Activities | Significant reduction in exudate leukocytes at inflammatory sites. | researchgate.net |

| Macrophages | Inhibition of Activation | Marked inhibition of casein-induced activation and decreased cytotoxicity. | nih.govsemanticscholar.org |

Interference with Class II Major Histocompatibility Complex-Peptide Interactions

A key aspect of the immune response in autoimmune diseases like rheumatoid arthritis involves the presentation of antigens to T-lymphocytes by antigen-presenting cells (APCs). This process is mediated by Class II Major Histocompatibility Complex (MHC) molecules. Sodium aurothiomalate is understood to interfere with these critical interactions. wikipedia.org By inhibiting the binding of peptides to Class II MHC molecules, sodium aurothiomalate can disrupt the activation of autoreactive T-cells, a central step in the inflammatory cascade of rheumatoid arthritis. wikipedia.orgclinexprheumatol.org Although high doses were required to demonstrate this effect in vitro, it remains a significant potential mechanism of action in vivo. clinexprheumatol.org

Inhibition of Inflammatory Cytokine Release

Chronic inflammation in rheumatoid arthritis is driven by an overproduction of pro-inflammatory cytokines. Sodium aurothiomalate has been shown to inhibit the release of key cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 (IL-1). patsnap.comnih.gov These cytokines are pivotal in perpetuating the inflammatory cycle, leading to joint damage. By suppressing their production, sodium aurothiomalate helps to dampen the inflammatory response. nih.gov Interestingly, some studies suggest a bimodal effect on IL-1 production, with low concentrations enhancing it and higher concentrations having an inhibitory effect. clinexprheumatol.org Furthermore, while auranofin, another gold compound, is a more potent inhibitor of some inflammatory processes in vitro, sodium aurothiomalate is often more effective clinically, suggesting that its primary therapeutic action may not solely be the inhibition of polymorphonuclear neutrophil (PMN) function. clinexprheumatol.org

Role of Gold Content in Mechanistic Effects

The gold content of sodium aurothiomalate is integral to its therapeutic activity. patsnap.com It is widely considered that the anti-inflammatory effects are primarily due to the gold ion itself, rather than the thiomalate ligand, although thiolated compounds can have minor positive effects. pnas.org The gold ion is believed to interact with various biological molecules, particularly those containing sulfur (thiol groups), which can disrupt enzyme function and cellular signaling pathways. pnas.orggpatindia.com This interaction with thiol-containing proteins is a proposed mechanism that could interfere with enzyme-substrate or receptor-ligand recognition. pnas.org

Protein Binding Dynamics and Gold Speciation

The journey of sodium aurothiomalate through the body is heavily influenced by its interactions with various proteins. These binding dynamics determine its distribution, availability, and ultimately, its therapeutic and toxic effects.

Interaction with Serum Proteins: Albumin and Globulins

Upon entering the bloodstream, the majority of the gold from sodium aurothiomalate, over 95%, becomes bound to proteins. pnas.orgfccollege.edu.pk Human serum albumin is the primary binding protein, accounting for a significant portion of the protein-bound gold. pnas.orgfccollege.edu.pknih.gov Studies have shown that after 24 hours of incubation with whole blood, approximately 40% of the total protein-bound gold from sodium aurothiomalate is attached to albumin. fccollege.edu.pknih.govresearchgate.net The binding to albumin is thought to occur at one high-affinity site, potentially the sulfhydryl group of cysteine-34, and at several lower-affinity sites. nih.gov Globulins also play a role in binding gold, with one study finding about 29% of the protein-bound gold associated with the alpha-1-globulin fraction and a smaller amount with gamma-globulin. fccollege.edu.pknih.govresearchgate.net

| Protein | Percentage of Protein-Bound Gold (from Sodium Aurothiomalate) |

| Albumin | ~40% |

| Alpha-1-Globulin | ~29% |

| Gamma-Globulin | ~6.1% |

Binding to Erythrocyte Membrane Sulfhydryl Groups

Beyond serum proteins, sodium aurothiomalate also interacts with components of blood cells. Specifically, it has been shown to bind to sulfhydryl groups on the erythrocyte (red blood cell) membrane. nih.govnih.gov Research suggests that the strong binding of gold to the erythrocyte membrane occurs via pairs of thiol groups rather than isolated ones. nih.govnih.gov A specific binding site for gold has been identified on the hexose (B10828440) transport protein, involving two sulfhydryl residues. nih.govnih.govbmj.com This interaction with erythrocyte membranes could influence the distribution and cellular effects of the compound.

Ligand Detachment from Gold within Biological Systems

An important aspect of the biological fate of sodium aurothiomalate is the detachment of the thiomalate ligand from the gold ion. pnas.orgrsc.org This process is believed to occur within a few hours in aqueous solutions and biological systems. pnas.orgrsc.org This release of the gold ion allows it to interact with other biological molecules, which is a critical step in its mechanism of action. rsc.org This dissociation is supported by findings that show gold ions, without the original ligand, bound to proteins like cathepsin K. rsc.org

Reactions with Model Proteins and Complexation Studies

The biological activity of sodium aurothiomalate is intrinsically linked to its interactions with various proteins. Elucidating these interactions at a molecular level is crucial for understanding its mechanism of action. Studies involving model proteins have provided significant insights into the binding characteristics, affinity, and structural changes induced by this gold-based compound.

Human Serum Albumin (HSA):

Human serum albumin is a major carrier of sodium aurothiomalate in the bloodstream. In vitro studies using equilibrium dialysis at physiological pH and temperature have demonstrated that sodium aurothiomalate binds to HSA at multiple sites. nih.govresearchgate.net There is one high-affinity binding site with an apparent association constant (K₁) of 3.0 x 10⁴ M⁻¹. nih.govresearchgate.net Additionally, there are at least three other binding sites with a lower affinity, exhibiting a combined association constant in the order of 10³ M⁻¹. nih.govresearchgate.net

A proposed mechanism for the high-affinity binding involves the Au⁺ ion from aurothiomalate binding to the sulfhydryl group of the Cysteine-34 residue of albumin, in a process that involves the exchange of a proton. nih.govnih.gov The lower affinity interactions are thought to involve the binding of monomeric aurothiomalate anions. nih.govnih.gov

Apo-transferrin:

X-ray crystallography studies have revealed detailed interactions between sodium aurothiomalate and the apo form of human serum transferrin (apo-hTF). rsc.orgrsc.org Interestingly, these studies show that the thiomalate ligand is released, and the gold ions bind directly to the protein. rsc.orgrsc.org The gold ions are found to be in close proximity to the side chains of several amino acid residues, indicating multiple binding sites. rsc.orgrsc.org These include Histidine-25, Aspartic acid-63, Histidine-207, Tyrosine-238, Histidine-249, Histidine-273, Histidine-289, Histidine-300, Histidine-473, Histidine-585, Histidine-598, Histidine-606, and Histidine-642. rsc.orgrsc.org

Metallothionein, a cysteine-rich protein involved in metal homeostasis, has been shown to interact with sodium aurothiomalate. In cultured human epithelial cells, it was observed that metallothionein binds approximately one-third of the cytosolic gold derived from sodium aurothiomalate. nih.govnih.gov This interaction, however, did not confer resistance to the growth-inhibitory effects of the compound. nih.govnih.gov Studies also indicate that the sodium aurothiomalate molecule dissociates, with the gold and thiomalate moieties having different distributions within the cell. nih.govnih.gov

Other Model Proteins:

The reactions of sodium aurothiomalate with other small proteins such as ribonuclease A, cytochrome c, and lysozyme (B549824) have been investigated using electrospray ionization mass spectrometry. nih.gov These studies suggest a non-covalent binding mode for sodium aurothiomalate with these proteins. nih.gov The affinity constants for these interactions have been assessed, revealing distinct metalation patterns compared to other gold-based drugs like auranofin. nih.gov

| Model Protein | Binding Characteristics | Association Constant (K) | Key Interacting Residues |

| Human Serum Albumin | One high-affinity site, multiple low-affinity sites. nih.govresearchgate.net | High-affinity (K₁): 3.0 x 10⁴ M⁻¹ nih.govresearchgate.net | Cysteine-34 (proposed high-affinity site) nih.govnih.gov |

| Apo-transferrin | Multiple binding sites for Au⁺ after ligand release. rsc.orgrsc.org | Not specified | His25, Asp63, His207, Tyr238, His249, His273, His289, His300, His473, His585, His598, His606, His642 rsc.orgrsc.org |

| Metallothionein | Binds approximately one-third of cytosolic gold. nih.govnih.gov | Not specified | Cysteine residues (implied) |

| Ribonuclease A | Non-covalent interaction. nih.gov | Affinity assessed, but specific value not provided. nih.gov | Not specified |

| Cytochrome c | Non-covalent interaction. nih.gov | Affinity assessed, but specific value not provided. nih.gov | Not specified |

| Lysozyme | Non-covalent interaction. nih.gov | Affinity assessed, but specific value not provided. nih.gov | Not specified |

Preclinical Pharmacological Investigations

In Vitro Studies on Cellular Models

Sodium aurothiomalate (B1210753) has been investigated for its potential to modulate the adhesion of cells to the vascular endothelium, a critical process in inflammatory responses. In studies utilizing cultured human endothelial cells, the drug demonstrated an inhibitory effect on the expression of certain adhesion molecules. Specifically, sodium aurothiomalate was found to inhibit the cytokine-stimulated expression of vascular cell adhesion molecule-1 (VCAM-1) and E-selectin. nih.gov This inhibitory action was observed on the messenger RNA (mRNA) levels of these molecules. nih.gov Interestingly, the drug did not appear to affect the expression of intercellular adhesion molecule-1 (ICAM-1). nih.gov Further research suggests that the thiomalate component of sodium aurothiomalate may be responsible for this inhibition of VCAM-1 and E-selectin expression, rather than the gold component. nih.gov In the context of inflammation, gold-containing drugs like sodium aurothiomalate have been shown to reduce the adherence of neutrophils to human umbilical vein endothelial cells (HUVEC). nih.gov While auranofin, another gold compound, was found to diminish both E-selectin and ICAM-1 expression on cytokine-activated HUVECs, sodium aurothiomalate's effect was primarily on decreasing E-selectin. nih.gov

Table 1: Effect of Sodium Aurothiomalate on Endothelial Cell Adhesion Molecules

| Adhesion Molecule | Effect of Sodium Aurothiomalate | Reference |

|---|---|---|

| Vascular Cell Adhesion Molecule-1 (VCAM-1) | Inhibited cytokine-stimulated expression | nih.gov |

| E-selectin | Inhibited cytokine-stimulated expression | nih.govnih.gov |

| Intercellular Adhesion Molecule-1 (ICAM-1) | No effect on expression | nih.gov |

Sodium aurothiomalate has been identified as a low molecular weight inhibitor of hyaluronidase (B3051955). bioscientifica.comnih.gov Studies using histochemical procedures on mouse sperm enzymes revealed that sodium aurothiomalate inhibited hyaluronidase and esterase, but not acrosin. nih.gov These inhibitory effects were also confirmed in testis homogenates through spectrophotometric analysis, which demonstrated a dose-dependent inhibition of hyaluronidase and esterase activity with increasing concentrations of sodium aurothiomalate. bioscientifica.com This suggests that the antifertility effects of the compound may be attributable to the inhibition of multiple sperm enzymes. nih.gov

Table 2: Inhibition of Mouse Sperm Enzymes by Sodium Aurothiomalate

| Enzyme | Inhibition by Sodium Aurothiomalate | Reference |

|---|---|---|

| Hyaluronidase | Yes | nih.govbioscientifica.com |

| Esterase | Yes | nih.govbioscientifica.com |

| Acrosin | No | nih.gov |

The generation of reactive oxygen species (ROS) is a key factor in the inflammatory microenvironment of conditions like rheumatoid arthritis. frontiersin.orgmdpi.com In studies involving mononuclear cells obtained from the synovial tissue of patients with rheumatoid arthritis, the cells were stimulated to produce ROS. nih.gov The investigation into the effects of gold sodium thiomalate (GSTM) on this process showed that GSTM did not inhibit the chemiluminescent response, which is indicative of ROS release. nih.gov This is in contrast to another gold compound, auranofin, which did show an inhibitory effect on ROS generation in the same study. nih.gov

High Mobility Group Box 1 (HMGB1) is a protein that acts as a pro-inflammatory cytokine when released from cells. nih.govembopress.org In vitro studies on activated human monocytes have demonstrated that sodium aurothiomalate can inhibit the release of HMGB1. nih.govnih.gov This inhibitory effect was observed at pharmacologically relevant concentrations and was dose-dependent. nih.govnih.gov Specifically, a concentration of 250 μmol/L of gold sodium thiomalate significantly inhibited the release of HMGB1 from monocytes stimulated with lipopolysaccharide (LPS) and interferon-gamma (IFNγ). nih.gov Interestingly, while it inhibited HMGB1 release, sodium aurothiomalate did not have any effect on the secretion of Tumor Necrosis Factor (TNF) in the same experimental setup. nih.gov

Table 3: Effect of Sodium Aurothiomalate on HMGB1 and TNF Release from Activated Monocytes

| Mediator | Effect of Sodium Aurothiomalate | Reference |

|---|---|---|

| HMGB1 Release | Inhibited | nih.govnih.gov |

| TNF Secretion | No effect | nih.gov |

Sodium aurothiomalate has been shown to block in-vitro fertilization in hamsters by acting at the level of the zona pellucida. bioscientifica.comnih.gov Concentrations ranging from 25 to 250 micrograms per milliliter prevented the fertilization of both cumulus-intact and cumulus-denuded eggs. nih.gov However, the fertilization of zona-free ova was not affected, indicating that the drug does not impede the fusion of the sperm with the vitelline membrane. bioscientifica.comnih.gov The inhibitory action of sodium aurothiomalate appears to be reversible if the eggs are washed free of the inhibitor. bioscientifica.com Although it is a known hyaluronidase inhibitor, the concentrations that inhibited fertilization in vitro were not sufficient to prevent cumulus dispersion by spermatozoa. bioscientifica.com This suggests that hyaluronidase may play a role in zona penetration, or that sodium aurothiomalate inhibits another sperm enzyme necessary for this process. bioscientifica.comnih.gov

Table 4: Effect of Sodium Aurothiomalate on In-Vitro Fertilization in Hamsters

| Egg Type | Effect of Sodium Aurothiomalate (25-250 µg/ml) | Reference |

|---|---|---|

| Cumulus-intact | Fertilization prevented | nih.gov |

| Cumulus-denuded | Fertilization prevented | nih.gov |

| Zona-free | Fertilization not affected | bioscientifica.comnih.gov |

In vitro studies have examined the effect of gold sodium thiomalate (GST) on the production of interleukin-1 (IL-1). nih.govnih.gov GST was found to induce IL-1 production by accessory adherent cells within thymocytes and peripheral blood mononuclear cells (PBMC). nih.gov It also induced IL-1 production in the murine macrophage cell line P388D1. nih.gov Another study on lipopolysaccharide (LPS)-stimulated monocytes showed a bi-modal effect of GST on IL-1 production. nih.gov Low concentrations of GST (10-250 ng/ml) potentiated IL-1 production, while higher concentrations (200-1000 ng/ml) were inhibitory. nih.gov This effect was observed for both secreted and cell-associated IL-1 activity, with the exception that GST did not inhibit the generation of cell-associated IL-1. nih.gov

Table 5: Effect of Gold Sodium Thiomalate (GST) on Interleukin-1 (IL-1) Production

| Cell Type | GST Concentration | Effect on IL-1 Production | Reference |

|---|---|---|---|

| Accessory adherent cells (thymocytes, PBMC) | Not specified | Induced | nih.gov |

| Murine macrophage line P388D1 | Not specified | Induced | nih.gov |

| LPS-stimulated monocytes | 10-250 ng/ml | Potentiated | nih.gov |

| LPS-stimulated monocytes | 200-1000 ng/ml | Inhibited (secreted IL-1) | nih.gov |

| LPS-stimulated monocytes | High concentrations | No inhibition (cell-associated IL-1) | nih.gov |

of Sodium Aurothiomalate

Chronic Inflammatory Models (e.g., Rat Models)

Sodium aurothiomalate has demonstrated inhibitory effects in chronic inflammatory models in rats. Studies utilizing these models have been instrumental in understanding the compound's mechanism of action in long-standing inflammatory conditions. Research has shown that sodium aurothiomalate can suppress the development of chronic inflammation in these animal models, providing a basis for its use in chronic inflammatory diseases. nih.govamanote.com The effectiveness of the compound in these models highlights its role in modulating the persistent inflammatory responses characteristic of conditions like rheumatoid arthritis.

Acute Inflammatory Models (e.g., Carrageenan-Induced Inflammation in Mice)

In studies of acute inflammation, such as the carrageenan-induced air pouch model in mice, sodium aurothiomalate has been shown to significantly reduce the number of exudate leukocytes at the inflammatory site. nih.gov This effect is believed to be a result of the direct action of gold on the functional activities of circulating neutrophils. nih.gov Interestingly, the most significant reduction in inflammatory cells was observed in mice that received the compound intravenously, even though the concentration of gold in the inflamed tissue was the lowest among the tested administration routes. nih.gov This suggests that the systemic effects of gold on immune cells may be more critical than its local concentration at the site of inflammation. nih.gov

Research has indicated a suppression of neutrophil chemotactic and phagocytic activities in mice treated with sodium aurothiomalate. nih.gov The timing of the anti-inflammatory effect appears to be delayed, with a significant decrease in exudate leukocytes observed 24 and 72 hours after injection, which correlates with the peak gold concentration in the inflamed pouch lining tissue at 24 hours. nih.gov

Adjuvant Arthritis Models

The adjuvant-induced arthritis model in rats is a widely used preclinical model for rheumatoid arthritis. inotiv.com Studies investigating sodium aurothiomalate in this model have shown that it can suppress the development of arthritis. nih.gov However, the effects can be complex and variable. Some research has reported ambivalent properties, where the compound may stimulate, inhibit, or have no effect on the development of arthritis. nih.gov This variability can be dependent on the specific rat strain and the type of adjuvant used to induce the arthritis. nih.gov

This highlights the importance of carefully defining the experimental conditions when evaluating the efficacy of gold compounds in adjuvant arthritis models. nih.gov Despite these variabilities, the model has been valuable in demonstrating the anti-arthritic potential of sodium aurothiomalate and in comparing its effects to other gold-based drugs like auranofin. nih.gov

Investigations into Haem Synthesis Pathways

Animal studies have suggested that gold compounds may have an impact on the haem synthesis pathway. nih.gov The proposed mechanism involves the impairment of haem synthesis and an increase in haem degradation. This could potentially lead to a reduction in the activity of hepatic haemoproteins, such as cytochromes P-450. nih.gov The haem synthesis pathway is a multi-step process that begins with the condensation of glycine (B1666218) and succinyl-CoA to form δ-aminolevulinic acid (ALA) and culminates in the insertion of iron into protoporphyrin IX to form haem. pixorize.commicrobenotes.com While the direct effects of sodium aurothiomalate on specific enzymes in this pathway have been a subject of investigation in animal models, human studies have not shown significant effects on haem metabolism in patients with rheumatoid arthritis receiving the drug. nih.gov

Gold Distribution and Association in Animal Blood Cells

Following administration in animal models, the distribution of gold from sodium aurothiomalate in the blood has been characterized. In contrast to other gold compounds like auranofin, gold from sodium aurothiomalate shows minimal association with blood cells in rats. nih.gov Studies have indicated that after intravenous administration of sodium aurothiomalate, serum gold values are generally higher than whole blood values, suggesting that cell-associated gold is a rare occurrence. nih.gov This is in stark contrast to auranofin, where a significant portion of the gold in the blood is associated with cellular components. nih.govnih.gov This difference in distribution suggests distinct pharmacokinetic properties and potentially different mechanisms of action between these two gold-based therapeutics. nih.gov

Advanced Analytical Methodologies for Sodium Aurothiomalate Research

Spectroscopic and Chromatographic Techniques for Identification and Quantification

A range of spectroscopic and chromatographic methods are utilized for the qualitative and quantitative analysis of sodium aurothiomalate (B1210753). These techniques offer varying degrees of sensitivity, specificity, and complexity, allowing for comprehensive characterization of the compound.

Simple chemical tests can provide a preliminary indication of the presence of sodium aurothiomalate. One such method involves a visual reaction with silver nitrate (B79036) and ammonium (B1175870) hydroxide (B78521), which results in the formation of a yellow precipitate. Another qualitative identification test involves the reaction of gold sodium thiomalate with ammonium hydroxide and hydrogen peroxide, followed by evaporation, which yields particles of gold. While these methods are not quantitative, they can serve as rapid initial screening tests.

Instrumental Neutron Activation Analysis (INAA) is a highly sensitive nuclear process used for determining the elemental composition of a wide variety of materials. This technique is particularly well-suited for the quantification of gold in biological samples due to its high sensitivity and non-destructive nature. The sample is bombarded with neutrons, causing the stable gold isotope (¹⁹⁷Au) to transform into the radioactive isotope (¹⁹⁸Au). As ¹⁹⁸Au decays, it emits characteristic gamma rays, and the intensity of these rays is proportional to the amount of gold present in the sample.

One of the key advantages of INAA is its ability to analyze samples without chemical preparation, which minimizes the risk of contamination. The technique disregards the chemical form of the element, focusing solely on the atomic nuclei. This makes it a robust method for determining the total gold content in complex matrices such as tissues and fluids. Research on the application of INAA for the detection of gold nanoshells in the tissues of dosed mice has demonstrated its wide dynamic range and low determination limits. The mass of gold in tissue samples could be measured from a few micrograms down to approximately 70 picograms. researchgate.netakjournals.com This level of sensitivity is crucial for pharmacokinetic studies involving gold-based therapeutics like sodium aurothiomalate. Studies have described the determination of as little as 10⁻¹⁰ g of gold in biological materials with high accuracy. osti.gov

Atomic Absorption Spectrometry (AAS) is a widely used technique for the quantitative determination of specific elements. For the analysis of gold from compounds like sodium aurothiomalate in biological or environmental samples, method validation is crucial to ensure the reliability of the results. Validation studies for AAS methods typically assess parameters such as accuracy, precision, linearity, limit of detection (LOD), and limit of quantification (LOQ).

In the context of analyzing gold in biological tissues, Graphite Furnace Atomic Absorption Spectrometry (GFAAS) has been validated, demonstrating high sensitivity. nih.gov Validation of an AAS method for quantifying serum electrolytes has also been established, showcasing the technique's reliability in complex biological matrices. mdpi.com For the determination of gold in geological materials, a method involving extraction into methyl isobutyl ketone before AAS analysis has been developed, with a lower detection limit of 0.005 parts per million. nih.gov The validation of AAS for trace element analysis in environmental samples has shown percentage recoveries of measured elements to be within 90–100% of the certified values. mdpi.com

The following table summarizes typical validation parameters for the determination of gold using AAS from various studies.

| Parameter | Value | Matrix/Method |

| Limit of Detection (LOD) | 0.43 µg L⁻¹ | Biological Tissues (GFAAS) nih.gov |

| Limit of Quantification (LOQ) | 1.29 µg L⁻¹ (corresponds to 12.9 µg kg⁻¹ in tissue) | Biological Tissues (GFAAS) nih.gov |

| Repeatability (RSDr) | 4.15% | Biological Tissues (GFAAS) nih.gov |

| Intermediate Precision (RSDR) | 8.07% | Biological Tissues (GFAAS) nih.gov |

| Recovery | 97% | Biological Tissues (GFAAS) nih.gov |

| Linearity (R-square) | ~99% | Environmental Samples |

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for analyzing large and fragile molecules, making it suitable for the characterization of gold(I) thiolate complexes like sodium aurothiomalate. mdpi.com This soft ionization technique allows for the transfer of ions from solution into the gas phase with minimal fragmentation, enabling the determination of the molecular formula of intact complexes. mdpi.com

ESI-MS has been successfully employed to study thiolate-protected gold nanoparticles, providing information about the core size and ligand composition. akjournals.com In the context of gold(I) thiolates, ESI-MS can be used to analyze precursor complexes and their subsequent reactions. akjournals.com For instance, research on gold-tiopronin complexes using ESI-MS identified a dominant Au₄(Tio)₄ ion species. akjournals.com The technique is also valuable for studying the interaction of gold compounds with biological molecules. The combination of liquid chromatography with ESI-MS (LC/ESI-MS) allows for the separation and identification of various gold species and their adducts with thiols like glutathione (B108866) and proteins such as human serum albumin.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) is a robust and widely used technique for the determination of elemental composition, including gold, in a variety of samples. It is particularly useful for the analysis of pharmaceutical compounds. The method involves introducing a sample into an argon plasma, which excites the atoms and ions, causing them to emit light at characteristic wavelengths. The intensity of the emitted light is directly proportional to the concentration of the element in the sample.

ICP-OES offers several advantages for the analysis of gold in pharmaceutical contexts, including high throughput, a wide dynamic range, and the ability to perform multi-element analysis. mdpi.com A generic ICP-OES method has been validated for nine common elements in the pharmaceutical industry, demonstrating its suitability for routine analysis. Studies have reported the successful application of ICP-OES for the determination of gold in ore samples, with detection limits of 10 ppb and 5 ppb at wavelengths of 242.795 nm and 267.595 nm, respectively. The results obtained by ICP-OES for gold in pharmaceutical and forensic samples have shown good agreement with other analytical methods.

Microscopic and Imaging Techniques for Localization Studies

Understanding the distribution and localization of gold within biological tissues following the administration of sodium aurothiomalate is critical for elucidating its therapeutic and toxic effects. Microscopic and imaging techniques provide the means to visualize gold deposits at the subcellular level.

Electron microscopy, in conjunction with electron probe X-ray microanalysis, has been instrumental in localizing gold within the synovial membrane of patients treated with sodium aurothiomalate. researchgate.netosti.gov These studies have revealed that gold is not uniformly distributed but is instead concentrated within the lysosomes of synovial lining type A cells and subsynovial mononuclear cells. researchgate.netosti.gov The gold deposits appear as filamentous structures and highly electron-dense granules. researchgate.netosti.gov

Quantitative analysis using a wavelength dispersive X-ray microanalyzer determined that the concentration of gold within these lysosomes was significant. researchgate.netosti.gov Interestingly, sulfur was also detected alongside gold in the filamentous deposits, although the sulfur-to-gold signal ratio was different from that in the parent sodium aurothiomalate compound, suggesting a metabolic transformation. researchgate.netosti.gov

Similar studies have been conducted on skin biopsies from patients who developed rashes during gold therapy. Electron microscopy of these biopsies also showed intralysosomal gold deposits within macrophages in both normal-appearing and affected skin. The primary difference observed in the rash-affected skin was the significant presence of mast cells, suggesting their involvement in the dermatological side effects.

Energy-dispersive X-ray analysis has also been used to confirm the co-localization of gold and silver in lysosomes of various tissues in animal models treated with sodium aurothiomalate after a silver amplification technique. This method further supports the finding that gold accumulates within these specific organelles.

Electron Microscopy of Biological Tissues

Electron microscopy (EM) has been a cornerstone in visualizing the subcellular fate of gold delivered by sodium aurothiomalate. Studies on biological tissues, such as the synovial membrane from rheumatoid arthritis patients treated with this drug, have revealed the precise intracellular compartments where gold accumulates.

In these investigations, electron-dense deposits are consistently observed within the lysosomes of synovial lining cells (type A cells) and subsynovial macrophages. nih.govwikipedia.org These deposits often appear as filamentous structures and dense granules. nih.govwikipedia.org The application of EM to skin biopsies from patients undergoing chrysotherapy has also shown intralysosomal gold deposits within macrophages in both normal-appearing and erythematous skin. drugbank.com This ultrastructural evidence points to the lysosome as a primary site for the sequestration of gold following sodium aurothiomalate administration.

The use of sodium aurothiomalate as an ultrastructural marker has been explored due to its rapid and selective localization within certain cell types. mims.com After injection, gold-containing organelles, identified as vacuoles and dense bodies, are regularly found in macrophages, hepatocytes, and renal epithelial cells. mims.com

Electron Probe X-ray Microanalysis for Gold Quantification in Biological Samples

Electron probe X-ray microanalysis (EPMA) is a powerful technique that allows for the elemental analysis of microscopic areas, and it has been crucial in quantifying the amount of gold in the subcellular structures identified by electron microscopy. medicinenet.compatsnap.comnih.govnih.gov When coupled with EM, EPMA provides not only the location but also the concentration of gold in specific organelles.

Studies on synovial membranes from patients treated with sodium aurothiomalate have utilized wavelength dispersive X-ray microanalysis to quantify gold within the lysosomes of synovial cells. nih.govwikipedia.org The concentration of gold within these lysosomes, which contain the characteristic filamentous deposits and granules, has been found to be significant. nih.govwikipedia.org For instance, the gold concentration in these lysosomes was determined to be equivalent to that in standard specimens of freeze-dried albumin containing 2.0 to 87.4 mg/ml of gold. nih.gov This quantitative data underscores the substantial accumulation of gold in these specific subcellular compartments.

The combination of electron microscopy for imaging and electron probe X-ray microanalysis for quantification provides a comprehensive picture of gold's subcellular distribution and concentration in tissues following sodium aurothiomalate therapy.

Coexistence of Gold with Sulfur in Subcellular Structures

A significant finding from electron probe X-ray microanalysis of tissues from patients treated with sodium aurothiomalate is the co-localization of gold and sulfur within the same subcellular structures. nih.govwikipedia.org Specifically, sulfur has been detected alongside gold in the lysosomes containing the filamentous deposits. nih.govwikipedia.org

This finding is of considerable interest given that sodium aurothiomalate itself is a gold-sulfur compound. However, the ratio of the sulfur X-ray signal to the gold X-ray signal (S/Au ratio) in these lysosomal deposits is not the same as that found in the parent drug, sodium aurothiomalate. nih.govwikipedia.org This suggests that the original compound undergoes biotransformation and that the gold is likely complexed with endogenous sulfur-containing molecules within the lysosomes. The precise nature of these gold-sulfur complexes within the lysosomes remains a subject of ongoing research.

Nuclear Magnetic Resonance (NMR) Metabolomics Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for studying molecular structures and dynamics. In the context of drug research, NMR-based metabolomics, which is the comprehensive study of metabolites in a biological system, offers the potential to elucidate the metabolic effects of a drug and to identify biomarkers of its efficacy or toxicity.

While extensive NMR-based metabolomics studies specifically investigating the global metabolic effects of sodium aurothiomalate are not widely reported in the literature, the technique holds significant promise for this area of research. Given that the mechanism of action of sodium aurothiomalate is not fully understood but is known to involve interactions with sulfhydryl-containing molecules and the inhibition of various enzymes, NMR metabolomics could provide valuable insights into the downstream metabolic consequences of these interactions. wikipedia.org

A notable application of NMR in studying the biochemical interactions of sodium aurothiomalate is the investigation of its interaction with glutathione, a key endogenous antioxidant. 1H NMR spectroscopy has been used to demonstrate that sodium aurothiomalate binds to the cysteine residue of glutathione in red blood cell lysates, leading to the release of thiomalate. This specific interaction highlights the potential of NMR to probe the molecular-level interactions of sodium aurothiomalate with endogenous thiols.

Future NMR metabolomics studies could be designed to:

Identify changes in the metabolic profiles of synovial fluid, plasma, or urine from patients treated with sodium aurothiomalate to uncover systemic metabolic responses to the drug.

Investigate the impact of sodium aurothiomalate on key metabolic pathways, such as energy metabolism and amino acid metabolism, in relevant cell types like synoviocytes and macrophages.

Discover potential biomarkers that could predict a patient's response to sodium aurothiomalate therapy or the likelihood of developing adverse effects.

Comparative Research with Other Gold Compounds

Structure-Activity Relationships of Gold Compounds

Gold can exist in several oxidation states, primarily as Au(I) (monovalent) and Au(III) (trivalent), or as Au(0) in colloidal gold nanoparticles. Sodium aurothiomalate (B1210753) is a Au(I) compound. The therapeutic efficacy of gold-based drugs is significantly influenced by this oxidation state.

Historically, Au(I) complexes like sodium aurothiomalate and aurothioglucose (B1665330) have been the cornerstone of chrysotherapy for rheumatoid arthritis. nih.gov These Au(I) compounds are generally considered "soft" acids, showing a high affinity for "soft" bases like sulfur and selenium, which are abundant in biological systems in the form of thiol and selenol groups in amino acids and proteins. nih.gov This reactivity is central to their proposed mechanism of action.

In contrast, Au(III) complexes are "harder" acids and typically form more kinetically inert complexes. While Au(III) complexes have been explored for various therapeutic applications, including as anticancer agents, their reduction to the more biologically reactive Au(I) or even Au(0) species is a common physiological fate. researchgate.net The evaluation of structure-activity relationships for some Au(III)-dithiocarbamato complexes indicated a preference for complexes with good leaving groups for activity. mdpi.com Research on Au(III) porphyrins has shown their ability to interact with DNA, a mechanism distinct from the protein-targeting actions of Au(I) thiolates. nih.gov

Colloidal gold, which consists of nanoparticles of elemental gold (Au(0)), has been investigated for various biomedical applications, but its therapeutic mechanism and efficacy profile are distinct from the molecular complexes of Au(I) used in arthritis treatment. researchgate.net

The presence of sulfur-containing ligands is a defining feature of injectable antiarthritic gold drugs like sodium aurothiomalate. The thiomalate ligand in sodium aurothiomalate plays a crucial role in its pharmacology. The strong covalent bond between the soft Au(I) ion and the sulfur atom of the thiol ligand is fundamental to the stability and reactivity of the complex. researchgate.netumaine.edu

This Au-S bond is not static; it allows for ligand exchange reactions with endogenous sulfur-containing molecules such as glutathione (B108866), cysteine, and albumin. researchgate.net These interactions are believed to be a key part of the mechanism of action, modulating cellular functions and enzymatic activities. The ability of organosulfur compounds to participate in redox biochemistry is a critical aspect of their biological effects. mdpi.com In the body, sulfur-containing molecules like glutathione play a vital role in maintaining cellular redox homeostasis. nih.gov The interaction of gold compounds with these molecules can therefore have profound biological consequences.

The nature of the sulfur ligand influences the compound's properties. Sodium aurothiomalate exists as a water-soluble polymer where Au(I) ions are linearly coordinated between two sulfur ligands. researchgate.netnih.gov This polymeric structure is distinct from other gold thiolates and contributes to its pharmacokinetic profile.

The introduction of phosphine (B1218219) ligands, as seen in the oral antiarthritic drug auranofin, represents a significant modification to the structure of gold compounds and has a profound impact on their bioavailability and pharmacology. Auranofin is a monomeric, lipid-soluble complex containing a single gold atom coordinated to a thiosugar and a triethylphosphine (B1216732) ligand. nih.govresearchgate.net

The phosphine ligand confers lipophilicity to the gold complex, which is a key factor in its ability to be absorbed orally, a stark contrast to the parenteral administration required for the hydrophilic, polymeric sodium aurothiomalate. nih.gov While only about 20-30% of an oral dose of auranofin is absorbed, this route of administration offers a significant advantage. nih.gov The Au-P bond is relatively labile, allowing for ligand exchange reactions once absorbed. nih.gov

The choice of phosphine ligand can significantly influence the stability, lipophilicity, and ultimately the cytotoxic and pharmacokinetic properties of the gold(I) complex. mdpi.com For instance, different phosphine ligands can lead to gold clusters with varying structures and physical properties. nih.gov Relativistic effects in gold strengthen the Au-P bond compared to similar bonds with copper or silver, contributing to the stability of these complexes. researchgate.net

Injectable gold compounds like sodium aurothiomalate are characterized by their coordination chemistry, which is dominated by the linear, two-coordinate geometry preferred by the Au(I) ion. In sodium aurothiomalate, gold(I) ions are bridged by thiomalate ligands, forming a polymeric chain structure. researchgate.net This coordination environment is crucial for its behavior in biological systems.

The stability of these complexes is high, but they are susceptible to ligand exchange reactions with biological thiols and selenols. This reactivity is thought to be central to their therapeutic effect. The coordination of gold to these biological targets can inhibit enzyme function and modulate inflammatory pathways. The linear P-Au-S coordination in auranofin, for example, is a key feature of its structure. researchgate.net

Comparative Pharmacodynamic Profiles with Auranofin

Sodium aurothiomalate and auranofin, despite both being Au(I) compounds used for rheumatoid arthritis, exhibit distinct pharmacodynamic profiles, partly due to their different structures and resulting bioavailabilities. nih.govnih.govnih.gov

One of the notable differences in the pharmacodynamic profiles of sodium aurothiomalate and auranofin lies in their effects on the production of reactive oxygen species (ROS), which are key mediators of inflammation and tissue damage in rheumatoid arthritis.

Studies on synovial tissue cells from patients with rheumatoid arthritis have shown that auranofin inhibits the generation of ROS when these cells are stimulated. nih.gov In contrast, sodium aurothiomalate did not demonstrate this inhibitory effect on ROS production in the same experimental system. nih.gov

This difference may be attributed to the distinct cellular uptake and intracellular targets of the two compounds. Auranofin, being more lipophilic, can more readily penetrate cell membranes. Its inhibitory effect on thioredoxin reductase, a key enzyme in the cellular antioxidant system, can lead to an increase in intracellular ROS levels in some cell types, such as cancer cells, ultimately inducing cell death. mdpi.com The differential impact on ROS production highlights how the ligand environment of the gold atom dictates the biological response.

| Feature | Sodium aurothiomalate | Auranofin |

| Gold Oxidation State | Au(I) | Au(I) |

| Structure | Polymeric | Monomeric |

| Key Ligands | Thiomalate (sulfur-based) | Triethylphosphine, Thiosugar |

| Solubility | Water-soluble (hydrophilic) | Lipid-soluble (lipophilic) |

| Administration | Intramuscular injection | Oral |

| Effect on ROS Production | No inhibition observed in stimulated synovial cells nih.gov | Inhibition observed in stimulated synovial cells nih.gov |

Distinctions from Aurothioglucose and Other Injectable Gold Formulations

Sodium aurothiomalate and aurothioglucose are both injectable gold(I) compounds that were used in the treatment of rheumatoid arthritis. While they share similarities as parenteral gold formulations, they have distinct chemical and pharmacokinetic properties that differentiate them from each other and from the oral gold compound, auranofin.

Physicochemically, sodium aurothiomalate is a water-soluble polymeric compound in vitro. nih.gov Both sodium aurothiomalate and aurothioglucose are administered intramuscularly and have nearly complete bioavailability. nih.gov

In terms of pharmacokinetics, after a standard 50 mg intramuscular injection of sodium aurothiomalate, plasma gold levels peak between 400 and 800 micrograms/dl in about two hours and then decline. nih.gov With repeated weekly injections, stable plasma concentrations are achieved, though with considerable inter-individual variability. nih.gov In contrast, the oral gold compound auranofin leads to lower and more predictable plasma concentrations. nih.gov

The excretion pathways also differ significantly. The majority of an absorbed dose of sodium aurothiomalate (over 70%) is excreted by the kidneys. nih.gov This is in contrast to auranofin, where the primary route of excretion is enteric. nih.gov While direct comparative pharmacokinetic data between sodium aurothiomalate and aurothioglucose is limited in the provided search results, their classification as injectable gold salts suggests more similar pharmacokinetic profiles to each other than to the orally administered auranofin. nih.govnih.gov

| Property | Sodium aurothiomalate | Aurothioglucose | Auranofin |

|---|---|---|---|

| Administration Route | Intramuscular nih.gov | Intramuscular nih.gov | Oral nih.gov |

| Bioavailability | >95% nih.gov | >95% nih.gov | 20-30% nih.gov |

| Primary Excretion Route | Renal (>70%) nih.gov | Not specified | Enteric (~85%) nih.gov |

| Chemical Nature | Water-soluble, polymeric nih.gov | Not specified | Lipid-soluble, monomeric nih.gov |

Emerging Research Trajectories and Non Therapeutic Applications

Exploration of Anticancer Properties and Mechanisms

Sodium aurothiomalate (B1210753), an organogold compound, has demonstrated potential antineoplastic activities. cancer.gov Its anticancer properties are being actively investigated, with research focusing on enhancing its efficacy and understanding its cytotoxic mechanisms against various cancer cells.

To improve the anticancer activity of sodium aurothiomalate (also referred to as AuTM), researchers are developing bioconjugates. nih.gov One promising approach involves attaching AuTM to human apoferritin (HuHf), a protein that can act as a nanocarrier. nih.govresearchgate.net

In a recent study, a bioconjugate was created by reacting apoferritin with an excess of AuTM. The resulting adduct contained approximately three gold atoms per ferritin subunit, which were bound to specific cysteine residues (Cys90 and Cys102). nih.gov This new molecular entity was tested for its pharmacological properties and showed significantly greater cytotoxicity against A2780 ovarian cancer cells compared to free AuTM. nih.govresearchgate.net The enhanced effect was primarily attributed to a higher uptake of gold by the cancer cells when delivered by the ferritin carrier. nih.gov Metabolic studies using NMR showed that both the bioconjugate and the free drug induced similar metabolic changes in the cancer cells, suggesting that the fundamental mechanism of action is retained. nih.gov This research highlights the potential of using human ferritin as a carrier to enhance the delivery and potency of metallodrugs like aurothiomalate. nih.gov

Table 1: Comparison of Free vs. Apoferritin-Conjugated Aurothiomalate

| Feature | Free Aurothiomalate (AuTM) | Apoferritin-Conjugated AuTM |

|---|---|---|

| Composition | Gold sodium thiomalate | AuTM moieties attached to human apoferritin |

| Cytotoxicity | Baseline anticancer activity | Significantly more cytotoxic against A2780 cells |

| Cellular Uptake | Lower gold uptake | Higher gold uptake |

| Mechanism | Induces metabolic changes | Induces qualitatively similar metabolic changes |

The cytotoxic mechanisms of sodium aurothiomalate have been a key area of investigation, revealing its ability to induce programmed cell death, or apoptosis, in cancer cells. nih.gov Studies have shown that it can selectively trigger apoptosis in aggressive prostate cancer cells (PC3U) without affecting normal human primary epithelial prostate cells. nih.gov

One of the core mechanisms identified is the inhibition of protein kinase C iota (PKCι), a serine/threonine kinase that is often overexpressed in various cancers and plays a crucial role in their proliferation, invasion, and survival. cancer.govnih.gov Sodium aurothiomalate appears to form an adduct with a cysteine residue within PKCι, which in turn prevents the binding of a scaffold protein called Par6. cancer.gov This disruption of the PKCι-Par6 complex inhibits oncogenic signaling pathways, leading to several downstream effects: cancer.govnih.gov

Inhibition of tumor cell proliferation cancer.gov

Promotion of tumor cell differentiation cancer.gov

Induction of tumor cell apoptosis cancer.gov

Further mechanistic studies in prostate cancer cells have demonstrated that the disruption of the PKCι-Par6 complex leads to the activation of Extracellular Signal-Regulated Kinases (ERK), which then activates caspase 3, a key executioner of apoptosis. nih.gov Additionally, treatment with aurothiomalate activates the intrinsic, or mitochondrial, pathway of apoptosis, as evidenced by the release of cytochrome c from the mitochondria into the cytoplasm. nih.gov Some research also suggests that the thiomalate part of the molecule, not just the gold, may be partially responsible for the compound's antiproliferative effects. nih.gov

Integration with Nanotechnology for Advanced Systems

The unique properties of gold have led to the integration of sodium aurothiomalate and other gold salts into the field of nanotechnology, opening up new avenues for advanced therapeutic and diagnostic systems.

Gold nanoparticles (GNPs) are being extensively studied as radiosensitizers to enhance the effectiveness of radiotherapy in cancer treatment. nih.govnih.gov Due to gold's high atomic number (Z=79), GNPs have a high X-ray absorption coefficient, allowing them to absorb more radiation energy than surrounding soft tissue. nih.govnih.gov When irradiated, these nanoparticles release secondary electrons that increase damage to nearby cancer cells, thereby amplifying the therapeutic effect of the radiation. nih.gov

The use of GNPs as radiosensitizers has shown promise in preclinical studies for increasing the survival of mice with tumors when combined with X-ray treatment. nih.gov The radiosensitizing effect is not solely based on this physical dose enhancement; an increasing number of studies indicate that chemical and biological contributions are also significant. nih.govbohrium.com Research is ongoing to optimize the size and properties of these nanoparticles for maximum therapeutic benefit. semanticscholar.org For instance, 50 nm gold nanoparticles have demonstrated a higher radiosensitization enhancement factor compared to smaller (14 nm) or larger (74 nm) particles. semanticscholar.org This approach could allow for lower doses of radiation to be used, potentially reducing side effects for patients. frontiersin.org

Table 2: Gold Nanoparticle Radiosensitization Factors

| Nanoparticle Size | Radiation Energy | Radiosensitization Enhancement Factor (REF) |

|---|---|---|

| 14 nm | 220 kVp | 1.20 |

| 50 nm | 220 kVp | 1.43 |

| 74 nm | 220 kVp | 1.26 |

| 50 nm | 105 kVp | 1.66 |

Gold nanoparticles serve as versatile platforms for drug delivery systems. nih.gov Their surfaces can be functionalized to carry various therapeutic agents, including anti-arthritic drugs. drugbank.com Drug molecules can be attached to GNPs through covalent or ionic bonds, or by physical absorption. nih.gov

These nanoparticle-based systems offer several advantages. They can improve the bioavailability of a drug, protect it from degradation, and potentially target it to specific tissues or cells, thereby enhancing efficacy and minimizing systemic toxicity. nih.gov For example, by conjugating an anti-arthritic agent to a gold nanoparticle, it may be possible to achieve more targeted delivery to inflamed joint tissues. The release of the drug from the gold nanoparticle carrier can be controlled by internal biological cues (like pH changes) or external stimuli (like light). nih.gov While the concept is well-established, research continues to explore the full potential of using gold nanoparticles derived from salts like sodium aurothiomalate to deliver anti-arthritic therapies more effectively.

"Green synthesis" or biosynthesis has emerged as an eco-friendly and cost-effective method for producing gold nanoparticles from gold salts like hydrogen tetrachloroaurate (B171879) (HAuCl₄). nih.govsciopen.com This process utilizes biological entities such as bacteria, fungi, algae, and plant extracts as reducing and stabilizing agents, avoiding the need for harsh chemicals. nih.govijarbs.com

The mechanism involves the bioreduction of gold ions (Au³⁺) to elemental gold (Au⁰), leading to the nucleation and growth of nanoparticles. nih.govmdpi.com Biomolecules present in the extracts, such as proteins, polysaccharides, and flavonoids, are believed to be responsible for both the reduction of the gold salt and for capping the newly formed nanoparticles, which prevents them from aggregating and ensures their stability. nih.govnih.gov The formation of GNPs is often confirmed by a color change in the solution and by analytical techniques like UV-Visible spectroscopy, which detects the characteristic surface plasmon resonance peak of the nanoparticles. ijarbs.commdpi.com This biological approach offers a simple, scalable, and environmentally benign route to producing gold nanoparticles for various biomedical applications. nih.gov

Innovative Applications in Material Science and Environmental Research

While historically recognized for its therapeutic applications, sodium aurothiomalate is emerging as a compound of interest in material science and environmental research. Its potential lies primarily in its role as a precursor for the synthesis of gold nanoparticles (AuNPs), which exhibit unique optical and catalytic properties. These properties are being explored for innovative applications in solar energy and water treatment. The thiomalate component of the molecule plays a crucial role in the formation and stabilization of these nanoparticles. Research has demonstrated the synthesis of gold(I)-thiomalate core-shell nanoparticles, highlighting a direct pathway from this gold complex to functional nanomaterials. nih.gov

Solar Energy Applications

The integration of gold nanoparticles into solar cell technologies, particularly dye-sensitized solar cells (DSSCs) and organic solar cells (OSCs), has shown significant promise for enhancing their power conversion efficiency. ucla.edunih.gov The primary mechanism behind this enhancement is the phenomenon of localized surface plasmon resonance (LSPR).

Localized Surface Plasmon Resonance (LSPR): When light interacts with gold nanoparticles of a specific size and shape, it can excite the collective oscillations of electrons on the nanoparticle's surface. This resonance leads to a strong enhancement of the local electromagnetic field near the nanoparticle.

Sodium aurothiomalate, through its conversion to gold nanoparticles, can therefore be a valuable material in the fabrication of more efficient solar energy devices. The ability to synthesize gold nanoparticles with controlled sizes and shapes from precursors like sodium aurothiomalate is a key area of research for optimizing their plasmonic properties for specific solar cell architectures.

Table 1: Impact of Gold Nanoparticles on Solar Cell Performance

| Solar Cell Type | Mechanism of Enhancement | Reported Efficiency Improvement |

| Dye-Sensitized Solar Cells (DSSCs) | Localized Surface Plasmon Resonance (LSPR) enhances light absorption by the dye. | Varies depending on nanoparticle size, shape, and concentration. |

| Organic Solar Cells (OSCs) | LSPR increases the absorption of light in the active organic layers. | Up to 20% increase in power conversion efficiency reported. ucla.edu |

Water Treatment Applications

Gold nanoparticles synthesized from precursors such as sodium aurothiomalate are also being investigated for their catalytic properties in the degradation of environmental pollutants in water. sciepublish.comnih.gov The high surface-area-to-volume ratio of nanoparticles provides a large number of active sites for chemical reactions to occur.

Catalytic Degradation of Pollutants: Gold nanoparticles can act as catalysts in the reduction of various organic and inorganic pollutants present in wastewater. For instance, they have been shown to effectively catalyze the reduction of nitrophenols, which are common industrial pollutants, into less harmful aminophenols. nih.gov This process typically involves the use of a reducing agent, with the gold nanoparticles facilitating the transfer of electrons to the pollutant molecules, thereby breaking them down.

Photocatalysis: In addition to their catalytic activity, gold nanoparticles can also enhance photocatalytic processes for water purification. When combined with semiconductor materials like titanium dioxide (TiO2), gold nanoparticles can improve the efficiency of pollutant degradation under light irradiation. rsc.org The plasmonic properties of the gold nanoparticles can increase the absorption of visible light by the semiconductor, leading to the generation of more reactive oxygen species that are responsible for breaking down organic pollutants. rsc.orgfrontiersin.org

The use of sodium aurothiomalate as a precursor for these catalytically active gold nanoparticles offers a potential pathway for developing novel and effective water treatment technologies. Research into "green synthesis" methods, which utilize environmentally benign reagents, is also a promising area of exploration for producing these nanoparticles from compounds like sodium aurothiomalate for environmental applications. sciepublish.com

Table 2: Application of Gold Nanoparticles in Water Treatment

| Application | Mechanism | Target Pollutants |

| Catalytic Reduction | Gold nanoparticles facilitate electron transfer to break down pollutants. | Nitrophenols, organic dyes. sciepublish.comnih.gov |

| Enhanced Photocatalysis | LSPR of gold nanoparticles increases light absorption by semiconductor photocatalysts. | Organic pollutants, industrial effluents. rsc.org |

Q & A

Q. What standardized analytical methods are used to confirm the purity and gold content of sodium aurothiomalate?

Sodium aurothiomalate’s purity and gold content are typically assessed using:

- Atomic Absorption Spectroscopy (AAS): Quantifies gold content by comparing sample absorbance to a standard curve of gold solutions .

- Chemical Reactivity Tests:

- Reaction with nitric acid and calcium nitrate produces a white precipitate, which redissolves in dilute nitric acid .

- Precipitation with silver nitrate forms a yellow complex, soluble in excess ammonia .

- Loss on Drying: Samples are dried under vacuum with phosphorus(V) oxide at 80°C for 4 hours to measure hygroscopicity (≤8% loss) .

Q. Which experimental models are suitable for studying sodium aurothiomalate’s pharmacological effects?

Common models include:

- Mouse Immunocompetence Studies: Evaluates antiviral effects (e.g., yellow fever virus) by monitoring survival time and immune response modulation .

- Rheumatoid Arthritis (RA) Models: Investigates toxicity profiles using sulfoxidation status as a biomarker to predict adverse reactions (e.g., proteinuria, thrombocytopenia) .

Advanced Research Questions

Q. How can researchers address contradictions in reported toxicological data for sodium aurothiomalate?

Discrepancies may arise from:

- Sulfoxidation State Variability: Patients with impaired sulfoxidation capacity exhibit higher toxicity risks, requiring stratification in clinical studies .

- Sample Degradation: Sodium aurothiomalate is hygroscopic and light-sensitive. Ensure storage in sealed containers under inert gas (N₂/Ar) at ≤20°C to maintain stability .

- Methodological Consistency: Adopt validated protocols for purity testing (e.g., AAS) and toxicity assays (e.g., RTECS chronic toxicity profiles) to standardize comparisons .

Q. What experimental strategies are effective for studying sodium aurothiomalate’s inhibition of oncogenic PKCι signaling?

Key methodologies include:

- Kinase Activity Assays: Measure PKCι inhibition using recombinant enzyme systems and ATP-competitive probes (IC₅₀ ≈ 0.34 µM) .

- Cell Proliferation Assays: Quantify anti-tumor effects in NSCLC models via MTT or colony formation assays, with dose-dependent inhibition observed at 25 µM .